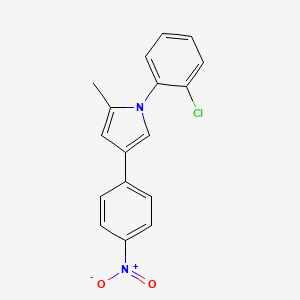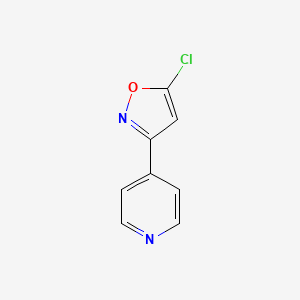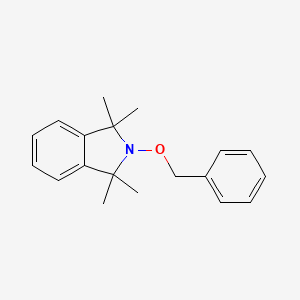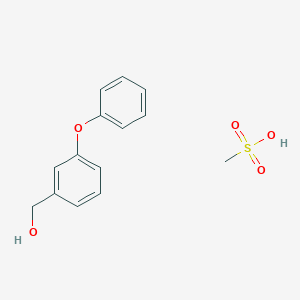
1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group at the 1-position, a methyl group at the 2-position, and a nitrophenyl group at the 4-position of the pyrrole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 4-nitroacetophenone, and methylamine.
Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base, such as sodium hydroxide, to form an intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization with methylamine under acidic conditions to form the pyrrole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of 1-(2-Aminophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes, such as DNA synthesis or protein function.
Pathways: Modulation of signaling pathways, such as the inhibition of specific kinases or activation of apoptotic pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(4-nitrophenyl)urea: Similar structure but with a urea moiety instead of a pyrrole ring.
4-Chloro-2-nitrophenol: Contains a chlorophenyl and nitrophenyl group but lacks the pyrrole ring and methyl group.
Uniqueness
1-(2-Chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
88502-78-7 |
|---|---|
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-methyl-4-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C17H13ClN2O2/c1-12-10-14(13-6-8-15(9-7-13)20(21)22)11-19(12)17-5-3-2-4-16(17)18/h2-11H,1H3 |
InChI Key |
ZNGBMTYOPBQTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1C2=CC=CC=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)




